molecular formula C12H10Cl2N2O2 B581097 4-Amino-5,7-dichloroquinoline-3-carboxylic acid ethyl ester CAS No. 1242260-90-7

4-Amino-5,7-dichloroquinoline-3-carboxylic acid ethyl ester

Cat. No.: B581097
CAS No.: 1242260-90-7
M. Wt: 285.124
InChI Key: OPDSBVPEMIARBC-UHFFFAOYSA-N
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Description

4-Amino-5,7-dichloroquinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C12H10Cl2N2O2 and a molecular weight of 285.126 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

The synthesis of 4-Amino-5,7-dichloroquinoline-3-carboxylic acid ethyl ester typically involves the condensation of a substituted aniline with the diethyl ester of oxaloacetic acid under mildly acidic conditions. This reaction forms an imine, which is then cyclized to form the pyridine ring by heating in mineral oil . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Amino-5,7-dichloroquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the quinoline ring.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-5,7-dichloroquinoline-3-carboxylic acid ethyl ester has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of antimalarial drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the biological activity of quinoline derivatives and their interactions with various biological targets.

Mechanism of Action

The mechanism of action of 4-Amino-5,7-dichloroquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. In the context of antimalarial activity, quinoline derivatives are known to interfere with the heme detoxification process in the malaria parasite, leading to the accumulation of toxic heme and parasite death . The exact molecular pathways and targets may vary depending on the specific application and derivative used.

Comparison with Similar Compounds

4-Amino-5,7-dichloroquinoline-3-carboxylic acid ethyl ester can be compared with other similar compounds, such as:

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Amodiaquine: Another antimalarial drug with structural similarities to chloroquine.

    Piperaquine: A long-acting antimalarial drug with a bisquinoline structure.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

1242260-90-7

Molecular Formula

C12H10Cl2N2O2

Molecular Weight

285.124

IUPAC Name

ethyl 4-amino-5,7-dichloroquinoline-3-carboxylate

InChI

InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)7-5-16-9-4-6(13)3-8(14)10(9)11(7)15/h3-5H,2H2,1H3,(H2,15,16)

InChI Key

OPDSBVPEMIARBC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(C=C(C=C2N=C1)Cl)Cl)N

Synonyms

4-Amino-5,7-dichloroquinoline-3-carboxylic acid ethyl ester

Origin of Product

United States

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